4-methyl-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline 4-methyl-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC18332802
InChI: InChI=1S/C11H13N/c1-7-3-2-4-9-10-5-8(10)6-12-11(7)9/h2-4,8,10,12H,5-6H2,1H3
SMILES:
Molecular Formula: C11H13N
Molecular Weight: 159.23 g/mol

4-methyl-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline

CAS No.:

Cat. No.: VC18332802

Molecular Formula: C11H13N

Molecular Weight: 159.23 g/mol

* For research use only. Not for human or veterinary use.

4-methyl-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline -

Specification

Molecular Formula C11H13N
Molecular Weight 159.23 g/mol
IUPAC Name 4-methyl-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline
Standard InChI InChI=1S/C11H13N/c1-7-3-2-4-9-10-5-8(10)6-12-11(7)9/h2-4,8,10,12H,5-6H2,1H3
Standard InChI Key TURGIJXMGPISMG-UHFFFAOYSA-N
Canonical SMILES CC1=C2C(=CC=C1)C3CC3CN2

Introduction

Chemical Identity and Structural Features

4-Methyl-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline belongs to the class of tricyclic compounds featuring a strained cyclopropane ring fused to a partially hydrogenated quinoline backbone. The methyl group at position 4 introduces steric and electronic modifications that distinguish it from analogs such as 4-(trifluoromethyl)-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline (CAS 1784864-41-0) and 4-chloro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline (CAS 1779951-01-7) .

The molecular formula is inferred as C12H13N\text{C}_{12}\text{H}_{13}\text{N}, with a molecular weight of 171.24 g/mol, based on structural comparisons to 6-methoxy-3-methyl-2-oxo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline-5-carbaldehyde (MW 231.251) . Key structural attributes include:

  • A bicyclic quinoline system with partial saturation at positions 1a, 2, 3, and 7b.

  • A cyclopropane ring fused to the quinoline core, inducing significant ring strain.

  • A methyl substituent at position 4, influencing electronic density and steric interactions.

Synthesis and Reaction Pathways

Cyclopropanation Strategies

The synthesis of cyclopropa[c]quinoline derivatives typically involves cyclopropanation of preformed quinoline precursors. For example, 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives were synthesized via diazomethane-mediated cyclopropanation under aqueous conditions . This method, while effective for ACC (1-aminocyclopropane-1-carboxylic acid) analogs, may require optimization for the 4-methyl variant due to steric hindrance from the methyl group.

Physicochemical Properties

While experimental data for 4-methyl-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline remain unreported, properties can be extrapolated from analogs:

Property4-Methyl Derivative (Predicted)4-Trifluoromethyl Analog 4-Chloro Analog
Molecular FormulaC12H13N\text{C}_{12}\text{H}_{13}\text{N}C11H10F3N\text{C}_{11}\text{H}_{10}\text{F}_{3}\text{N}C10H10ClN\text{C}_{10}\text{H}_{10}\text{ClN}
Molecular Weight (g/mol)171.24213.20179.64
LogP~2.1 (estimated)2.8 (experimental)1.9 (experimental)

The methyl group likely enhances lipophilicity compared to the chloro analog but reduces it relative to the trifluoromethyl variant .

Future Directions

  • Synthetic Optimization: Developing regioselective cyclopropanation protocols to improve yields.

  • Biological Screening: Evaluating antioxidant and IDO inhibition activities in vitro.

  • Computational Modeling: Using pharmacophore models to predict binding modes and guide structural modifications.

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